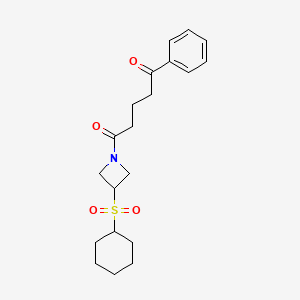

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound featuring an azetidine ring, a cyclohexylsulfonyl group, and a phenylpentane-dione moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry .

Métodos De Preparación

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves multiple steps, typically starting with the formation of the azetidine ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexylsulfonyl group can be introduced through sulfonylation reactions, while the phenylpentane-dione moiety is often synthesized via aldol condensation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and sulfonyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has diverse applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and receptor modulation.

Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenylpentane-dione moiety can participate in hydrogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

Similar compounds to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione include other azetidine derivatives and sulfonyl-containing molecules. For example:

Azetidin-2-ones: These compounds share the azetidine ring but differ in their substitution patterns and functional groups.

Cyclohexylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, such as sulfonamides and sulfones.

Actividad Biológica

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

- Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to its biological activity.

- Cyclohexylsulfonyl Group : This moiety may enhance solubility and receptor binding.

- Phenylpentane Dione Backbone : This structure is common in compounds exhibiting diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter receptors and may have antidepressant and anxiolytic effects.

Key Findings from Studies

- Receptor Affinity : Compounds with similar structures have shown high affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety disorders .

- Antidepressant Effects : Some derivatives demonstrated antidepressant-like effects in animal models, outperforming traditional antidepressants like imipramine in certain tests .

- Anxiolytic Activity : Partial agonistic activity at 5-HT receptors suggests potential anxiolytic properties, although the extent of these effects varies among derivatives .

Study 1: Antidepressant-Like Activity

In a controlled study, a derivative of the compound was tested in a forced swim test in mice. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting strong antidepressant-like effects without affecting locomotor activity .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various derivatives on normal cell lines. The results indicated that while some derivatives exhibited bactericidal activity against resistant strains of bacteria, they showed minimal cytotoxicity to normal cells, highlighting their therapeutic potential without significant side effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Receptor | Effectiveness |

|---|---|---|---|

| Compound A | Antidepressant | 5-HT1A | High |

| Compound B | Anxiolytic | 5-HT2A | Moderate |

| Compound C | Antimicrobial | Bacterial strains | Strong |

| Compound D | Cytotoxicity | Normal cells | Low |

Propiedades

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-5-phenylpentane-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c22-19(16-8-3-1-4-9-16)12-7-13-20(23)21-14-18(15-21)26(24,25)17-10-5-2-6-11-17/h1,3-4,8-9,17-18H,2,5-7,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSFEABLFUAPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.